molecular formula C15H22BrNO3 B8093190 b-[(Boc-amino)methyl]-2-bromobenzenepropanol

b-[(Boc-amino)methyl]-2-bromobenzenepropanol

Cat. No.: B8093190
M. Wt: 344.24 g/mol
InChI Key: JJFHUPGPFPHEPU-UHFFFAOYSA-N
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Description

b-[(Boc-amino)methyl]-2-bromobenzenepropanol: is a chemical compound with the molecular formula C15H22BrNO3. It is characterized by the presence of a bromine atom, a tert-butyl carbamate (Boc) protected amino group, and a hydroxyl group attached to a benzene ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of b-[(Boc-amino)methyl]-2-bromobenzenepropanol typically involves multiple steps:

    Bromination: The starting material, 2-bromobenzenepropanol, is prepared by brominating benzenepropanol using bromine in the presence of a catalyst such as iron(III) bromide.

    Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form the Boc-protected amino group.

    Coupling Reaction: The Boc-protected amino group is then coupled with the brominated benzenepropanol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the bromination and protection reactions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in b-[(Boc-amino)methyl]-2-bromobenzenepropanol can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like sodium azide (NaN3) to form azido derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Sodium azide (NaN3), dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, b-[(Boc-amino)methyl]-2-bromobenzenepropanol is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a valuable building block.

Biology

In biological research, this compound can be used to modify biomolecules. The Boc-protected amino group can be deprotected under mild acidic conditions to reveal the free amino group, which can then be conjugated to other biomolecules.

Medicine

In medicinal chemistry, this compound is used in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical reactions makes it useful for creating drug candidates with desired biological activities.

Industry

In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatile reactivity allows for the creation of customized products for specific applications.

Mechanism of Action

The mechanism by which b-[(Boc-amino)methyl]-2-bromobenzenepropanol exerts its effects depends on the specific chemical reactions it undergoes. For example:

    Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.

    Reduction: The bromine atom is replaced by a hydrogen atom through the donation of electrons from the reducing agent.

    Substitution: The bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism.

Comparison with Similar Compounds

Similar Compounds

    b-[(Boc-amino)methyl]-2-chlorobenzenepropanol: Similar structure but with a chlorine atom instead of bromine.

    b-[(Boc-amino)methyl]-2-fluorobenzenepropanol: Similar structure but with a fluorine atom instead of bromine.

    b-[(Boc-amino)methyl]-2-iodobenzenepropanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

b-[(Boc-amino)methyl]-2-bromobenzenepropanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom’s size and reactivity make it suitable for certain substitution reactions that are less favorable with chlorine or fluorine.

Properties

IUPAC Name

tert-butyl N-[2-[(2-bromophenyl)methyl]-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(19)17-9-11(10-18)8-12-6-4-5-7-13(12)16/h4-7,11,18H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFHUPGPFPHEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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